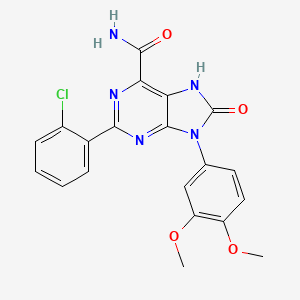![molecular formula C12H11ClN2OS B6491831 4-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one CAS No. 898446-04-3](/img/structure/B6491831.png)
4-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-Chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one is a chemical compound characterized by its unique structure, which includes a pyrimidinone ring substituted with a chlorophenylmethylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3-Chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or β-diketone, and urea or thiourea.
Introduction of the Chlorophenylmethylsulfanyl Group: The chlorophenylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenylmethyl sulfide reacts with the pyrimidinone core.
Methylation: The final step involves the methylation of the pyrimidinone core to introduce the methyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-{[(3-Chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the pyrimidinone core or the chlorophenylmethylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the pyrimidinone core.
Substitution Products: Various substituted pyrimidinones and chlorophenylmethylsulfanyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve oxidative stress and inflammation. Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-{[(3-Chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate specific signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
4-{[(2-Chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one: Similar structure with a different position of the chlorine atom on the phenyl ring.
4-{[(3-Chlorophenyl)methyl]sulfanyl}-5-ethyl-1,2-dihydropyrimidin-2-one: Similar structure with an ethyl group instead of a methyl group at the 5-position.
Uniqueness: 4-{[(3-Chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorophenylmethylsulfanyl group and the methyl group at the 5-position contribute to its distinct properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully explore its capabilities and benefits.
Properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-6-14-12(16)15-11(8)17-7-9-3-2-4-10(13)5-9/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYGSUVFYMHHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-butoxyphenyl)-2-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B6491767.png)


![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B6491783.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491792.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491797.png)
![N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6491811.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6491815.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6491820.png)
![2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6491822.png)
![2-(3,4-dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B6491834.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6491842.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[2-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B6491843.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6491846.png)
